

## Yimitasvir discovery and development timeline

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Yimitasvir |           |
| Cat. No.:            | B10857898  | Get Quote |

An In-depth Technical Guide to the Discovery and Development of Yimitasvir

This guide provides a comprehensive overview of the discovery, development, and clinical evaluation of **Yimitasvir** (also known as Emitasvir), a potent inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). It is intended for researchers, scientists, and professionals in the field of drug development.

### Introduction

Yimitasvir is an orally active small molecule developed for the treatment of chronic HCV infection.[1] It belongs to the class of direct-acting antivirals (DAAs) that specifically target viral proteins essential for replication. The development of Yimitasvir represents a significant advancement in HCV therapy, contributing to highly effective and well-tolerated interferon-free treatment regimens. The drug was developed by HEC Pharm and Dongguan HEC TaiGen Biopharmaceuticals.[2]

### **Mechanism of Action**

**Yimitasvir** exerts its antiviral effect by inhibiting the HCV NS5A replication complex.[1][3] NS5A is a multifunctional phosphoprotein that plays a crucial role in both HCV RNA replication and virion assembly. By binding to NS5A, **Yimitasvir** disrupts these processes, leading to a rapid decline in viral load.





Click to download full resolution via product page

Caption: Mechanism of action of Yimitasvir on the HCV NS5A protein.



## **Development Timeline and Key Milestones**

The development of **Yimitasvir** progressed from initial preclinical evaluations to comprehensive clinical trials and eventual regulatory approval in China.





Click to download full resolution via product page

Caption: Key milestones in the **Yimitasvir** development timeline.



# Preclinical and Clinical Data Pharmacokinetic Profile

**Yimitasvir** exhibits a pharmacokinetic profile supportive of a once-daily dosing regimen.[4][5] Key parameters from studies in healthy volunteers and HCV-infected patients are summarized below.

Table 1: Summary of Yimitasvir Pharmacokinetic Parameters

| Parameter                             | Value                          | Reference(s) |
|---------------------------------------|--------------------------------|--------------|
| Time to Max. Concentration (Tmax)     | 3.5 - 4.0 hours                | [4][6][7]    |
| Terminal Half-Life (t½)               | 13.4 - 19.7 hours              | [4][5]       |
| Time to Steady State                  | ~5 days                        | [3][4]       |
| Accumulation Ratio                    | 1.29 - 1.73                    | [3]          |
| Apparent Oral Clearance (CL/F)        | 13.8 L/h                       | [5][8]       |
| Central Volume of Distribution (Vc/F) | 188 L                          | [5][8]       |
| Primary Elimination Route             | Fecal excretion of parent drug | [4][5]       |

| Effect of High-Fat Meal | Decreased rate and extent of absorption |[4][8] |

### **Clinical Efficacy**

Clinical trials have demonstrated high efficacy rates for **Yimitasvir**-based combination therapies, particularly against HCV genotype 1.

Table 2: Clinical Trial Efficacy Data



| Trial Phase          | Regimen                                                                | Patient<br>Population               | Sustained<br>Virologic<br>Response<br>(SVR12) | Reference(s) |
|----------------------|------------------------------------------------------------------------|-------------------------------------|-----------------------------------------------|--------------|
| Phase 1b (7<br>days) | Yimitasvir<br>Monotherapy<br>(30, 100, 200<br>mg)                      | HCV Genotype<br>1                   | 5.17 log10<br>IU/mL max<br>RNA reduction      | [3]          |
| Phase 2              | Yimitasvir (100<br>or 200 mg) +<br>Sofosbuvir (400<br>mg) for 12 weeks | Non-cirrhotic<br>HCV Genotype<br>1b | 98.4% - 100%                                  | [5]          |
| Phase 2              | Furaprevir +<br>Yimitasvir                                             | HCV                                 | 97.4%                                         | [9]          |

| Phase 3 | Emitasvir (100 mg) + Sofosbuvir (400 mg) for 12 weeks | Non-cirrhotic HCV Genotype 1b | 99.7% |[10] |

### **Safety and Tolerability**

Yimitasvir has been shown to be safe and well-tolerated in clinical studies.

Table 3: Summary of Safety Data from Phase 2 Trial (Yimitasvir + Sofosbuvir)



| Adverse Event<br>Profile         | 100 mg Yimitasvir<br>Group | 200 mg Yimitasvir<br>Group | Reference(s) |
|----------------------------------|----------------------------|----------------------------|--------------|
| Overall Adverse<br>Reaction Rate | 35.9%                      | 36.9%                      | [5]          |
| Most Common Adverse Reactions    |                            |                            |              |
| Neutropenia                      | 3.9% (overall)             | 3.9% (overall)             | [5]          |
| Leukopenia                       | 3.1% (overall)             | 3.1% (overall)             | [5]          |
| Hypercholesterolemia             | 3.1% (overall)             | 3.1% (overall)             | [5]          |
| Fatigue                          | 3.1% (overall)             | 3.1% (overall)             | [5]          |

| Serious Adverse Events | No severe adverse events related to the study treatment were reported. No patient discontinued treatment due to an adverse event. | |

# Experimental Protocols First-in-Human (FIH) Study Protocol

- Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple doses of Yimitasvir in healthy volunteers.[4]
- Design: Randomized, double-blind, placebo-controlled study with two parts:
  - Single Ascending Dose (SAD): Cohorts received single doses of 30, 100, 200, and 400 mg
     of Yimitasvir or placebo.[4][6]
  - Multiple Ascending Dose (MAD): Cohorts received 100 mg or 200 mg of Yimitasvir or placebo once daily for 7 days.[4][6]
- Population: 32 subjects in the SAD part and 24 subjects in the MAD part (healthy adult Chinese volunteers).[4]
- Assessments: Safety (adverse events, vital signs, ECGs, lab tests) and pharmacokinetics (plasma concentrations of Yimitasvir at various time points).



 Food Effect Arm: A crossover study in 15 subjects to assess the effect of a standardized high-fat meal on Yimitasvir pharmacokinetics.[4]

### **Phase 2 Combination Therapy Study Protocol**

- Objective: To assess the efficacy and safety of Yimitasvir combined with sofosbuvir in patients with chronic HCV.
- Design: A multicenter, randomized, open-label clinical trial. Patients were randomized 1:1 into two treatment groups.
- Population: 129 non-cirrhotic patients with HCV genotype 1b infection, including both treatment-naïve (81.4%) and treatment-experienced (18.6%) individuals.
- Intervention:
  - o Group 1: Yimitasvir phosphate 100 mg + sofosbuvir 400 mg, once daily for 12 weeks.
  - Group 2: Yimitasvir phosphate 200 mg + sofosbuvir 400 mg, once daily for 12 weeks.
- Primary Endpoint: Sustained Virologic Response 12 weeks after the end of treatment (SVR12), defined as HCV RNA below the lower limit of quantification.[5][8]
- Assessments: HCV RNA levels, safety monitoring (adverse events, lab tests), and viral resistance monitoring for patients who did not achieve SVR.







Click to download full resolution via product page

Caption: Workflow for the Phase 2 clinical trial of Yimitasvir plus Sofosbuvir.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. Yimitasvir HEC Pharm AdisInsight [adisinsight.springer.com]
- 3. Clinical evaluation of efficacy, tolerability and pharmacokinetics of yimitasvir phosphate in patients infected with hepatitis C virus PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability and Pharmacokinetics of Yimitasvir Phosphate Capsule, a Novel Oral Hepatitis C Virus NS5A Inhibitor, in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Population Pharmacokinetic Analysis of Yimitasvir in Chinese Healthy Volunteers and Patients With Chronic Hepatitis C Virus Infection [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Population Pharmacokinetic Analysis of Yimitasvir in Chinese Healthy Volunteers and Patients With Chronic Hepatitis C Virus Infection PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Product-Furaprevir-TaiGen Biotechnology a pharmaceutical company dedicating in drug discovery [taigenbiotech.com]
- 10. Emitasvir Phosphate Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Yimitasvir discovery and development timeline].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857898#yimitasvir-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com